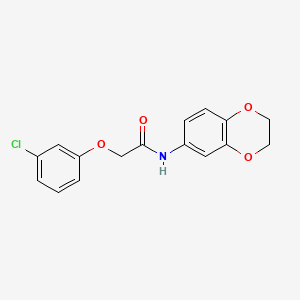

2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Vue d'ensemble

Description

The compound falls within a broader category of chemicals known for their varied biological activities, often synthesized for potential applications in medicine and agriculture. Compounds with similar structures have been studied for their antibacterial, antifungal, and anticonvulsant activities, among other properties.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic chemical structures and introducing specific functional groups through reactions such as sulfonylation, bromination, and amidation. For example, Abbasi et al. (2020) detailed the synthesis of antibacterial and antifungal agents by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various electrophiles in the presence of a base and activator, demonstrating a common pathway for synthesizing complex molecules (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed using spectroscopic methods such as IR, 1H-NMR, and EI-MS. These techniques provide detailed information on the molecular framework and the nature of functional groups present, crucial for understanding the compound's chemical behavior and biological activity.

Chemical Reactions and Properties

Chemical reactions involving related compounds often include interactions with biological targets, leading to potential applications in drug development. For example, the synthesis and evaluation of derivatives for their anticonvulsant activity involve assessing their interaction with GABAergic biotargets, highlighting the importance of chemical structure in biological activity (El Kayal et al., 2022).

Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

2-(3-Chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide and its derivatives have been explored for their potential as antibacterial and antifungal agents. A study reported the synthesis of various derivatives of this compound, which demonstrated significant antibacterial and antifungal activities. One of the compounds, in particular, showed promising antimicrobial potential with low hemolytic activity, suggesting its suitability as a therapeutic agent in combating microbial infections (Abbasi et al., 2020).

Anti-Diabetic Potential

Research has been conducted on derivatives of 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide for their anti-diabetic properties. A study synthesized a series of these derivatives and evaluated their inhibitory activities against the α-glucosidase enzyme, an important target in diabetes management. The findings revealed that these compounds exhibited weak to moderate inhibitory activities, suggesting their potential use in the treatment of type-2 diabetes (Abbasi et al., 2023).

Enzyme Inhibitors

This compound and its derivatives have also been investigated for their potential as enzyme inhibitors. A study focused on the synthesis of new derivatives and assessed their inhibitory activities against α-glucosidase and acetylcholinesterase enzymes. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, indicating their potential therapeutic applications in related medical conditions (Abbasi et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another interesting application is in the field of photovoltaics and ligand-protein interactions. A study synthesized derivatives of 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide and analyzed their photochemical and thermochemical properties for use in dye-sensitized solar cells. Moreover, molecular docking studies were conducted to understand the binding interactions of these compounds with Cyclooxygenase 1 (COX1), highlighting their potential in drug development (Mary et al., 2020).

Chiral Synthesis for Therapeutics

The chiral versions of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from the parent compound, are valuable for enantiospecific synthesis of therapeutic agents. A biocatalytic method was discovered for producing these enantiomers in optically pure form, showing potential for pharmaceutical applications (Mishra et al., 2016).

Antitumor Properties

Research has also been conducted on the antiproliferative properties of derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine, closely related to the compound of interest. These derivatives were tested for their antiproliferative properties against several cell lines, indicating their potential as antitumor agents (Vazquez et al., 2004).

Propriétés

IUPAC Name |

2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c17-11-2-1-3-13(8-11)22-10-16(19)18-12-4-5-14-15(9-12)21-7-6-20-14/h1-5,8-9H,6-7,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYQAPWHCJRCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352687 | |

| Record name | 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

CAS RN |

6047-19-4 | |

| Record name | 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aR,6aR)-3a-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5623607.png)

![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5623627.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)

![8-fluoro-2-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)methyl]quinolin-4-ol](/img/structure/B5623638.png)

![N-benzyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5623647.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5623653.png)

![N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5623656.png)

![2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5623671.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]thiomorpholine](/img/structure/B5623677.png)

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5623682.png)